molecular formula C21H23N5O3S B2779015 Chembl4581964 CAS No. 1358495-08-5

Chembl4581964

Cat. No. B2779015
CAS RN: 1358495-08-5
M. Wt: 425.51
InChI Key: OEXLYLRLTFXJHX-UHFFFAOYSA-N
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Description

The description of a compound typically includes its chemical structure, molecular weight, and other physical properties. This information can often be found in databases like ChEMBL .


Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This can involve various chemical reactions and processes .


Molecular Structure Analysis

This involves understanding the molecular structure of the compound. Techniques such as X-ray crystallography or NMR spectroscopy are often used .


Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. This can involve studying the compound under various conditions and observing any changes .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

ChEMBL Database Overview

ChEMBL is a large-scale bioactivity database designed to support drug discovery processes. It contains binding, functional, and ADMET information for a multitude of bioactive compounds. This information is abstracted from primary literature and then curated and standardized to enhance its utility in various research problems, including chemical biology and drug discovery. The database's extensive collection comprises over 5.4 million bioactivity measurements for more than 1 million compounds targeting over 5200 proteins. Access to ChEMBL data is provided through a web interface, data downloads, and web services, facilitating the integration of this information into drug discovery workflows and chemical biology research (Gaulton et al., 2011).

Enhancements and New Features

ChEMBL has undergone continuous updates to include new sources of bioactivity data, such as data from neglected disease screening, crop protection, drug metabolism, and patents. The database now features improved annotation of assays and targets using ontologies, inclusion of targets and indications for clinical candidates, and structural alerts for drug discovery. These enhancements have expanded the utility of ChEMBL for a broader range of scientific inquiries and research applications (Gaulton et al., 2016).

Streamlining Access Through Web Services

The ChEMBL web services have been updated to provide more comprehensive access to the data contained in the database, along with new functionalities. These services facilitate the development of applications and data processing workflows relevant to drug discovery and chemical biology. By improving programmatic access, ChEMBL supports the integration of bioactivity data into research tools, enhancing the efficiency of research activities in these fields (Davies et al., 2015).

Application in Crop Protection Research

Recognizing the applicability of its data beyond human health research, ChEMBL has incorporated a significant dataset of bioactivity data for compounds with insecticidal, fungicidal, and herbicidal properties. This extension broadens the database's relevance to crop protection research, allowing for the identification of active chemical scaffolds and potential targets or pathways for safety liabilities (Gaulton et al., 2015).

Mechanism of Action

The mechanism of action of a compound refers to how it exerts its effects at the molecular level. This is particularly relevant for bioactive molecules, which can interact with various biological targets .

Safety and Hazards

Safety and hazard analysis involves understanding the potential risks associated with handling and using the compound. This can include toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve further studies to better understand the compound’s properties or potential applications. This could also involve the development of new synthesis methods or the discovery of new reactions .

properties

IUPAC Name

N-methyl-2-[8-(3-methylbutyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S/c1-14(2)9-11-24-19(28)18-16(10-12-30-18)26-20(24)22-25(21(26)29)13-17(27)23(3)15-7-5-4-6-8-15/h4-8,10,12,14H,9,11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXLYLRLTFXJHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)N3C1=NN(C3=O)CC(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 53199291

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